N-(2-ethylphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethylphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide, also known as ENPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Computational and Pharmacological Evaluation
A study focused on the pharmacological potential of novel heterocyclic derivatives, including structures similar to N-(2-ethylphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide. The research evaluated their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds showed moderate inhibitory effects across various assays, highlighting their potential in drug development and therapeutic applications M. Faheem, 2018.
Anti-Parkinson's Screening
Another study synthesized novel acetamide derivatives to explore their anti-Parkinson's activity. These compounds were evaluated using in vitro free radical scavenging assays and in vivo anti-Parkinson's screening, demonstrating significant anti-Parkinson's activity in animal models. This suggests their utility in developing treatments for neurodegenerative diseases S. Gomathy et al., 2012.
Structural Study on Co-Crystals and Salts
Research on co-crystals and salts involving quinoline derivatives with amide bonds indicates the compound's relevance in materials science, particularly in the development of novel crystalline structures for various applications. These studies contribute to our understanding of molecular interactions and crystal engineering A. Karmakar et al., 2009.
Hydrogen, Stacking, and Halogen Bonding Studies
A specific study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide explored the competition between hydrogen bonding, stacking, and halogen bonding. This research provides insights into the structural stability and molecular interactions critical for designing new compounds with specific properties M. Gouda et al., 2022.
Chemoselective Acetylation in Drug Synthesis
Investigations into the chemoselective acetylation of 2-aminophenol using immobilized lipase offer a glimpse into the synthetic applications of acetamide derivatives in producing intermediates for antimalarial drugs. This highlights the compound's role in facilitating efficient and selective synthesis processes in pharmaceutical manufacturing Deepali B Magadum, G. Yadav, 2018.
properties
IUPAC Name |
N-(2-ethylphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-2-17-8-4-6-12-20(17)25-22(28)16-26-14-15-27(24(30)23(26)29)21-13-7-10-18-9-3-5-11-19(18)21/h3-15H,2,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKXLWSHDZWNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.